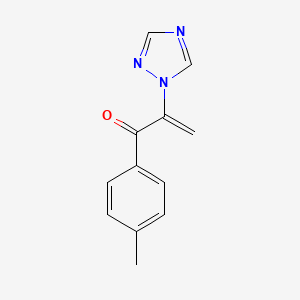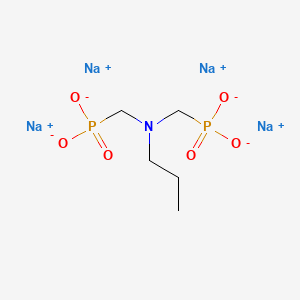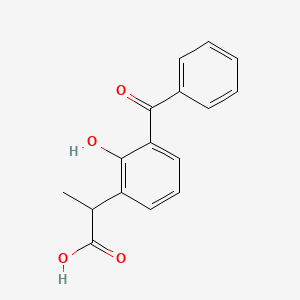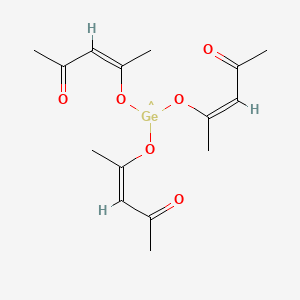
Tris(pentane-2,4-dionato-O,O')germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM is a coordination compound where germanium is bonded to three pentane-2,4-dionato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM typically involves the reaction of germanium tetrachloride with pentane-2,4-dione in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
GeCl4+3C5H8O2→Ge(C5H7O2)3+3HCl
Industrial Production Methods
Industrial production of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other diketones or similar ligands.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and as a tool for studying germanium’s role in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Wirkmechanismus
The mechanism of action of TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, potentially altering their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TRIS-(PENTANE-2,4-DIONATO-O,O’)GALLIUM: Similar structure but with gallium instead of germanium.
TRIS-(PENTANE-2,4-DIONATO-O,O’)TITANIUM: Similar structure but with titanium instead of germanium.
Uniqueness
TRIS-(PENTANE-2,4-DIONATO-O,O’)GERMANIUM is unique due to the specific properties imparted by the germanium center. These properties include its electronic configuration, reactivity, and potential biological activity, which differ from those of its gallium and titanium analogs.
Eigenschaften
CAS-Nummer |
47177-66-2 |
|---|---|
Molekularformel |
C15H21GeO6 |
Molekulargewicht |
370.0 g/mol |
InChI |
InChI=1S/C15H21GeO6/c1-10(17)7-13(4)20-16(21-14(5)8-11(2)18)22-15(6)9-12(3)19/h7-9H,1-6H3/b13-7-,14-8-,15-9- |
InChI-Schlüssel |
FTGUTCHLTSGDFS-ZLUULJOASA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O[Ge](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
Kanonische SMILES |
CC(=CC(=O)C)O[Ge](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


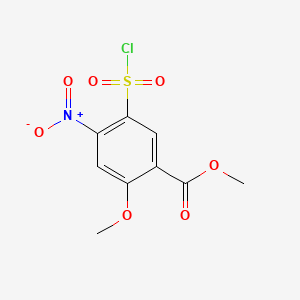
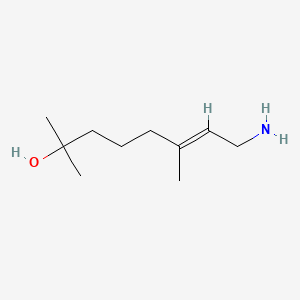

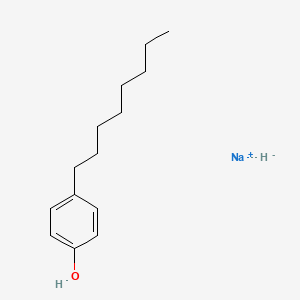

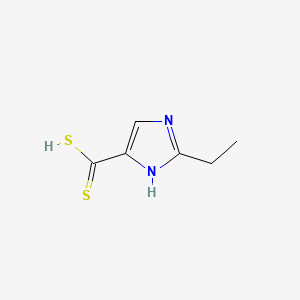

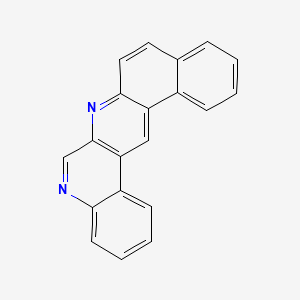
![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)
